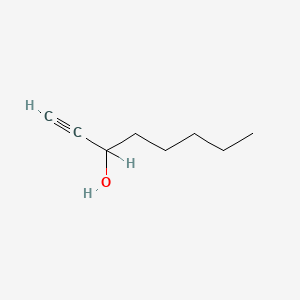
4,4'-イソプロピリデンジシクロヘキサノール
概要
説明
4,4’-Isopropylidenedicyclohexanol, also known as 2,2-Bis(4-hydroxycyclohexyl)propane, is a chemical compound with the molecular formula C15H28O2. It is a derivative of bisphenol A, where the aromatic rings are fully hydrogenated to cyclohexane rings. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
科学的研究の応用
4,4’-Isopropylidenedicyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding the behavior of similar molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
生化学分析
Biochemical Properties
4,4’-Isopropylidenedicyclohexanol plays a role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the metabolism of bisphenol A derivatives. The nature of these interactions includes binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, 4,4’-Isopropylidenedicyclohexanol can inhibit the activity of certain cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates .
Cellular Effects
The effects of 4,4’-Isopropylidenedicyclohexanol on various types of cells and cellular processes have been studied. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Isopropylidenedicyclohexanol has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4,4’-Isopropylidenedicyclohexanol exerts its effects through binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also interact with transcription factors, resulting in changes in gene expression. For example, 4,4’-Isopropylidenedicyclohexanol can inhibit the activity of nuclear receptors, leading to altered expression of target genes involved in cellular metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Isopropylidenedicyclohexanol can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that 4,4’-Isopropylidenedicyclohexanol can have persistent effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 4,4’-Isopropylidenedicyclohexanol vary with different dosages in animal models. At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can cause toxicity and adverse effects. For example, high doses of 4,4’-Isopropylidenedicyclohexanol have been associated with liver toxicity and oxidative stress in animal models. Threshold effects have been observed, where certain dosages lead to significant changes in cellular and physiological functions .
Metabolic Pathways
4,4’-Isopropylidenedicyclohexanol is involved in metabolic pathways related to the metabolism of bisphenol A derivatives. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various compounds. This compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, 4,4’-Isopropylidenedicyclohexanol can influence the levels of reactive oxygen species and other metabolites involved in oxidative stress response .
Transport and Distribution
Within cells and tissues, 4,4’-Isopropylidenedicyclohexanol is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments such as the cytoplasm and nucleus. The distribution of 4,4’-Isopropylidenedicyclohexanol within tissues can vary depending on factors such as tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 4,4’-Isopropylidenedicyclohexanol can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4,4’-Isopropylidenedicyclohexanol can localize to the nucleus, where it can interact with nuclear receptors and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it can interact with metabolic enzymes and other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
4,4’-Isopropylidenedicyclohexanol is typically synthesized through the catalytic hydrogenation of 4,4’-isopropylidenediphenol (bisphenol A). The reaction involves the use of a catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation process converts the aromatic rings of bisphenol A into cyclohexane rings, resulting in the formation of 4,4’-Isopropylidenedicyclohexanol .
Industrial Production Methods
In industrial settings, the production of 4,4’-Isopropylidenedicyclohexanol follows a similar hydrogenation process but on a larger scale. The reaction is carried out in a reactor equipped with hydrogen gas supply and a suitable catalyst. The reaction mixture is then purified to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
4,4’-Isopropylidenedicyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol or cyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
作用機序
The mechanism of action of 4,4’-Isopropylidenedicyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclohexane rings provide structural rigidity, which can affect the compound’s physical properties and interactions with other substances .
類似化合物との比較
Similar Compounds
Bisphenol A: The aromatic counterpart of 4,4’-Isopropylidenedicyclohexanol.
4,4’-Methylenebis(cyclohexylamine): Another compound with cyclohexane rings and similar structural features.
1,4-Cyclohexanedimethanol: A related compound with two hydroxyl groups on a cyclohexane ring.
Uniqueness
4,4’-Isopropylidenedicyclohexanol is unique due to its fully hydrogenated cyclohexane rings, which provide different chemical and physical properties compared to its aromatic counterparts. This hydrogenation results in increased stability and reduced reactivity, making it suitable for specific applications where these properties are desired .
特性
IUPAC Name |
4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h11-14,16-17H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAMNGURPMUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044993 | |
| Record name | 4,4'-Propane-2,2-diyldicyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Cyclohexanol, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
80-04-6 | |
| Record name | Hydrogenated bisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrogenated bisphenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Isopropylidenedicyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanol, 4,4'-(1-methylethylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Propane-2,2-diyldicyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenedicyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROGENATED BISPHENOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXZ4H12R1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,4'-Isopropylidenedicyclohexanol (HBPA) incorporated into copolyimides?
A1: HBPA introduces desirable properties to the resulting copolyimide materials. Specifically, the nonplanar alicyclic structure of HBPA, along with the bulky trifluoromethyl groups present in the synthesized copolyimides, disrupt chain packing and reduce intermolecular forces [, ]. This results in enhanced solubility in both polar and low-boiling point solvents [, ], making the copolyimides easier to process and cast into films. Additionally, the incorporation of HBPA helps maintain good optical transparency in the resulting copolyimide films [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4-[amino(imino)methyl]piperazine-1-carboxylate sulfate](/img/structure/B1346993.png)





